molecular formula C17H18O4S B2979024 1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one CAS No. 339100-54-8

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one

Cat. No.: B2979024
CAS No.: 339100-54-8
M. Wt: 318.39
InChI Key: TTWDMULBPJCMCA-UHFFFAOYSA-N
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Description

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one is a chemical compound offered for research and development purposes. It is identified by the CAS Registry Number 339100-54-8 and has a molecular formula of C 17 H 18 O 4 S . The compound has a molecular weight of 318.39 g/mol and its structure can be represented by the SMILES notation: COc1ccc(cc1)S(=O)CC(=O)c1cc(C)c(c(c1)C)O . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use . Researchers are encouraged to consult the product's specification sheet and safety data for detailed handling and storage information prior to use. Specific details regarding this compound's primary applications, research value, and mechanism of action in scientific literature are not readily available in public sources. As a supplier, you may have proprietary or non-public information from your clients or manufacturers regarding its uses. To create a more compelling and detailed product description for researchers, it is highly recommended to gather specific application data directly from your technical and business development teams.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfinylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-11-8-13(9-12(2)17(11)19)16(18)10-22(20)15-6-4-14(21-3)5-7-15/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWDMULBPJCMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one, commonly referred to as a sulfinyl compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18O4S
  • Molecular Weight : 306.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The sulfinyl group may inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in reducing inflammation-related diseases.

Anticancer Activity

Recent research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies showed that the compound had an IC50 value of approximately 5 µM against Hep-G2 liver cancer cells, indicating potent anticancer properties .
  • Case Study 2 : Additional tests revealed that it could induce apoptosis in KB cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Experimental Findings : In animal models, administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory diseases.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:

Study TypeFindings
In vitro CytotoxicityIC50 values ranging from 0.9 to 5 µM against various cancer cell lines
Anti-inflammatory ModelsSignificant reduction in inflammatory markers in treated groups
Toxicity AssessmentNo significant toxicity observed at therapeutic doses

Comparison with Similar Compounds

Sulfinyl and Sulfonyl Derivatives

Sulfinyl and sulfonyl groups significantly influence electronic and steric properties. Key analogs include:

Compound Name Substituent (R) Key Properties References
Target Compound : 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one 4-OCH₃-C₆H₄-S(O)- Supplier data available; no direct physical data reported.
2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one 4-F-C₆H₄-S(O)- Synonyms: AKOS005103067; InChIKey: ZOPCOZLBGGVDSB-UHFFFAOYSA-N
2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one 4-F-C₆H₄-SO₂- Synonyms: MLS001166342; IR (C=O): ~1715–1717 cm⁻¹ (inferred from analogs)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methylbenzenesulfinyl)ethan-1-one 4-CH₃-C₆H₄-S(O)- CAS: 344279-92-1; molecular formula: C₁₇H₁₈O₃S

Key Observations :

  • Biological Activity : Sulfonyl derivatives (e.g., MLS001166342) are often explored for enhanced metabolic stability in drug design .

Diaryl Ethanones with Heterocyclic Moieties

Compounds with furan or triazole rings exhibit distinct physicochemical profiles:

Compound Name Structure Highlights Synthesis & Properties References
1-(4-(4-Hydroxy-3,5-dimethylphenyl)-5-(4-nitrophenyl)furan-3-yl)ethan-1-one Furan core with nitro group Yield: 92%; mp: 205–207°C; IR (C=O): 1716 cm⁻¹
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one Piperidine substituent Molecular formula: C₁₅H₂₁NO₂; SMILES: CC1=CC(=CC(=C1O)C)C(=O)CN2CCCCC2
(E)-3-(4-Hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one Propenone backbone with methylthio group CAS: 824932-89-0; potential for conjugation-driven applications

Key Observations :

  • Thermal Stability : Furan derivatives (e.g., 4d in ) exhibit high melting points (>200°C), suggesting robust crystalline packing.
  • Synthetic Efficiency : Multicomponent one-pot reactions (e.g., using arylglyoxals and acetylacetone) achieve yields >90% for furan-based analogs .

Halogenated and Methoxy-Substituted Derivatives

Halogen and methoxy groups modulate solubility and intermolecular interactions:

Compound Name Substituent Key Data References
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one Bromophenyl, thiophene Synthesized via Procedure C at 40°C; no yield or mp reported
1-(4-Methoxyphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Methoxyphenyl, sulfoxide White solid; mp: 137.3–138.5°C; characterized via ¹H/¹³C NMR
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one Dihydroxy-dimethylphenyl Isolated in 18% yield; IR and NMR data consistent with literature

Key Observations :

  • Solubility : Methoxy groups (e.g., in ) enhance solubility in polar solvents compared to halogenated analogs.
  • Catalytic Applications : Sulfoxide derivatives (e.g., ) are utilized in Ru-catalyzed reactions, highlighting their role in transition metal chemistry.

Data Tables

Table 1: Comparative Physical Properties of Selected Analogs

Compound Type Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%) Key References
Sulfinyl Derivatives 137.3–138.5 Not reported Not reported
Sulfonyl Derivatives Not reported ~1715–1717 Not reported
Furan-based Ethanones 205–207 1716 92

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Example Application References
4-OCH₃-C₆H₄-S(O)- Moderate EWG Synthetic intermediate; supplier availability
4-F-C₆H₄-SO₂- Strong EWG Drug discovery (e.g., CHEMBL1372051)
Piperidine Basic N-atom Pharmacophore modification

Q & A

Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound?

To confirm the structure, researchers should employ:

  • Single-crystal X-ray diffraction (SC-XRD): Provides precise atomic coordinates and bond angles, essential for resolving stereochemical ambiguities .
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to analyze aromatic protons, methoxy/hydroxy groups, and sulfinyl environments. For example, the sulfinyl group (S=OS=O) typically appears as a distinct peak in 13C^{13}C-NMR.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What synthetic precursors are commonly used to prepare this compound?

Key precursors include:

  • 4-Hydroxy-3,5-dimethylacetophenone (or derivatives): The acetyl group serves as the ketone backbone .
  • 4-Methoxybenzenesulfinyl chloride: Reacts with the acetophenone derivative via nucleophilic substitution or oxidation to form the sulfinyl moiety.
  • Protecting groups (e.g., benzyl or trimethylsilyl): Used to stabilize reactive hydroxy groups during synthesis .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data?

Contradictions often arise from variability in assay conditions. To resolve these:

  • Standardized bioassays: Use in vitro models (e.g., enzyme inhibition or cell viability assays) with controlled parameters (pH, temperature, solvent).
  • Dose-response studies: Establish EC50_{50}/IC50_{50} values across multiple replicates to assess reproducibility .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Follow a tiered approach:

Abiotic studies:

  • Hydrolysis: Test stability under varying pH (e.g., pH 4–9) and temperatures.
  • Photodegradation: Expose to UV light and monitor degradation via HPLC .

Biotic studies:

  • Soil/water microcosms: Evaluate microbial degradation using LC-MS/MS to track metabolite formation .

Ecotoxicity:

  • Daphnia magna or algal assays: Assess acute/chronic toxicity under OECD guidelines .

Q. How can the sulfoxidation step in synthesis be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst screening: Test transition-metal catalysts (e.g., Ti(OiPr)4_4) or enzymes for stereoselective sulfoxidation.
  • Solvent selection: Polar aprotic solvents (e.g., DCM or THF) enhance reaction efficiency.
  • Reaction monitoring: Use TLC or in situ IR spectroscopy to track sulfoxide formation and minimize over-oxidation to sulfones .

Methodological Notes

  • Crystallography: For SC-XRD, crystals are grown via slow evaporation in ethanol/water (1:1). Data collection at 123 K improves resolution .
  • Synthesis Troubleshooting: If sulfone by-products dominate, reduce oxidizing agent concentration (e.g., H2_2O2_2) and monitor reaction time .

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